(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a bicyclic structure containing an oxygen and nitrogen atom, making it a heterocyclic compound. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can be achieved through a series of chemical reactions. One common method involves the reaction of piperidine with benzyl chloroformate, followed by an epoxidation reaction to introduce the oxirane ring . The reaction conditions typically require the use of organic solvents such as methanol, dimethyl sulfoxide, or acetonitrile, and the reactions are often carried out at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
Chemistry: In chemistry, (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structure can be modified to create analogs with different biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Uniqueness: What sets (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate apart is its specific configuration and the presence of both oxygen and nitrogen in the bicyclic ring. This unique structure imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl (6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12?/m1/s1 |
InChI Key |
PHSSLYCBJRMEEV-JHJMLUEUSA-N |
Isomeric SMILES |
C1CN(CC2[C@@H]1O2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.